Methyl 2-(4-methyl-2-(trifluoromethyl)quinolin-3-yl)acetate
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Overview
Description
Methyl 2-(4-methyl-2-(trifluoromethyl)quinolin-3-yl)acetate is a fluorinated quinoline derivative The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and imparts unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-methyl-2-(trifluoromethyl)quinolin-3-yl)acetate typically involves the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methyl-2-(trifluoromethyl)quinolin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-methyl-2-(trifluoromethyl)quinolin-3-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Investigated for its potential antibacterial, antineoplastic, and antiviral activities.
Industry: Used in the synthesis of materials with unique properties, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of Methyl 2-(4-methyl-2-(trifluoromethyl)quinolin-3-yl)acetate is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or interfere with DNA replication in bacterial cells, leading to antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: A class of antibiotics that includes ciprofloxacin and levofloxacin.
Mefloquine: An antimalarial drug with a similar quinoline structure.
Brequinar: An antineoplastic drug used in transplantation medicine and for treating rheumatic arthritis and psoriasis.
Uniqueness
Methyl 2-(4-methyl-2-(trifluoromethyl)quinolin-3-yl)acetate is unique due to the presence of both a trifluoromethyl group and a methyl ester group in its structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C14H12F3NO2 |
---|---|
Molecular Weight |
283.24 g/mol |
IUPAC Name |
methyl 2-[4-methyl-2-(trifluoromethyl)quinolin-3-yl]acetate |
InChI |
InChI=1S/C14H12F3NO2/c1-8-9-5-3-4-6-11(9)18-13(14(15,16)17)10(8)7-12(19)20-2/h3-6H,7H2,1-2H3 |
InChI Key |
IVCDVCIBUZLGME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)C(F)(F)F)CC(=O)OC |
Origin of Product |
United States |
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